molecular formula C19H22N2O4 B2688932 N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 954021-87-5

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2688932
CAS No.: 954021-87-5
M. Wt: 342.395
InChI Key: YPCFQVWHDCYLKS-UHFFFAOYSA-N
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Description

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C19H22N2O4 and its molecular weight is 342.395. The purity is usually 95%.
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Scientific Research Applications

PET Imaging of Microglia

A study highlights the development of a PET radiotracer specific for CSF1R, a microglia-specific marker, which can be used as a noninvasive tool for imaging of reactive microglia, disease-associated microglia, and their contribution to neuroinflammation in vivo. This is crucial for understanding neuropsychiatric disorders and the development of new therapeutics targeting neuroinflammation (Horti et al., 2019).

Antagonists for Urotensin-II Receptor

Another research focused on the synthesis and biological evaluation of 5-arylfuran-2-carboxamide derivatives as potent urotensin-II receptor antagonists, which are important for treating diseases associated with the urotensin system. This study demonstrates the potential of furan-2-carboxamide derivatives in the development of new therapeutic agents (Chae Jo Lim et al., 2019).

Molecular Interaction Studies

Research on the molecular interaction of antagonists with CB1 cannabinoid receptor provides insights into the structural and functional characteristics necessary for the design of receptor-specific drugs. This information could be valuable in the context of designing compounds for targeting specific receptors in various diseases (J. Shim et al., 2002).

Synthesis and Reactivity Studies

Studies on the synthesis and reactivity of related compounds, such as 2-(furan-2-yl)benzo[e][1,3]benzothiazole, provide foundational knowledge on the chemical properties and potential reactivity of furan-containing compounds, which is essential for their application in drug development and other fields (А. Aleksandrov & М. М. El’chaninov, 2017).

Virtual Screening and Pharmacokinetic Characterization

Virtual screening and pharmacokinetic characterization of compounds targeting the urokinase receptor highlight the importance of these processes in identifying and developing new drugs with potential applications in treating diseases such as cancer. This approach can be applied to the compound to explore its therapeutic potential (F. Wang et al., 2011).

Properties

IUPAC Name

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c22-19(15-3-4-17-18(10-15)25-13-24-17)20-11-14-5-7-21(8-6-14)12-16-2-1-9-23-16/h1-4,9-10,14H,5-8,11-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCFQVWHDCYLKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC3=C(C=C2)OCO3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.